2-(Bromomethyl)-2'-(dibromomethyl)-1,1'-binaphthalene
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Overview
Description
2-(Bromomethyl)-2’-(dibromomethyl)-1,1’-binaphthalene is an organic compound that belongs to the class of binaphthyl derivatives. These compounds are characterized by the presence of two naphthalene units connected through a single bond. The bromomethyl and dibromomethyl groups attached to the naphthalene rings make this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2’-(dibromomethyl)-1,1’-binaphthalene typically involves the bromination of 1,1’-binaphthalene. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction conditions usually involve refluxing the reactants in an inert solvent like carbon tetrachloride or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-2’-(dibromomethyl)-1,1’-binaphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide in methanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 in dry ether.
Major Products
Substitution: Corresponding substituted binaphthyl derivatives.
Oxidation: Binaphthyl aldehydes or carboxylic acids.
Reduction: 2-Methyl-2’-(dibromomethyl)-1,1’-binaphthalene.
Scientific Research Applications
2-(Bromomethyl)-2’-(dibromomethyl)-1,1’-binaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-2’-(dibromomethyl)-1,1’-binaphthalene depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1,1’-Binaphthalene: The parent compound without bromomethyl groups.
2,2’-Dibromo-1,1’-binaphthalene: A similar compound with bromine atoms directly attached to the naphthalene rings.
2,2’-Dimethyl-1,1’-binaphthalene: A compound with methyl groups instead of bromomethyl groups.
Uniqueness
2-(Bromomethyl)-2’-(dibromomethyl)-1,1’-binaphthalene is unique due to the presence of both bromomethyl and dibromomethyl groups, which provide multiple reactive sites for chemical modifications
Properties
CAS No. |
171728-04-4 |
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Molecular Formula |
C22H15Br3 |
Molecular Weight |
519.1 g/mol |
IUPAC Name |
1-[2-(bromomethyl)naphthalen-1-yl]-2-(dibromomethyl)naphthalene |
InChI |
InChI=1S/C22H15Br3/c23-13-16-10-9-14-5-1-3-7-17(14)20(16)21-18-8-4-2-6-15(18)11-12-19(21)22(24)25/h1-12,22H,13H2 |
InChI Key |
BAQCUPOKISZLLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C(Br)Br)CBr |
Origin of Product |
United States |
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